

Spectroscopic Profile of the Ketorolac Anion: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Ketorolac(1-)

Cat. No.: B1256309

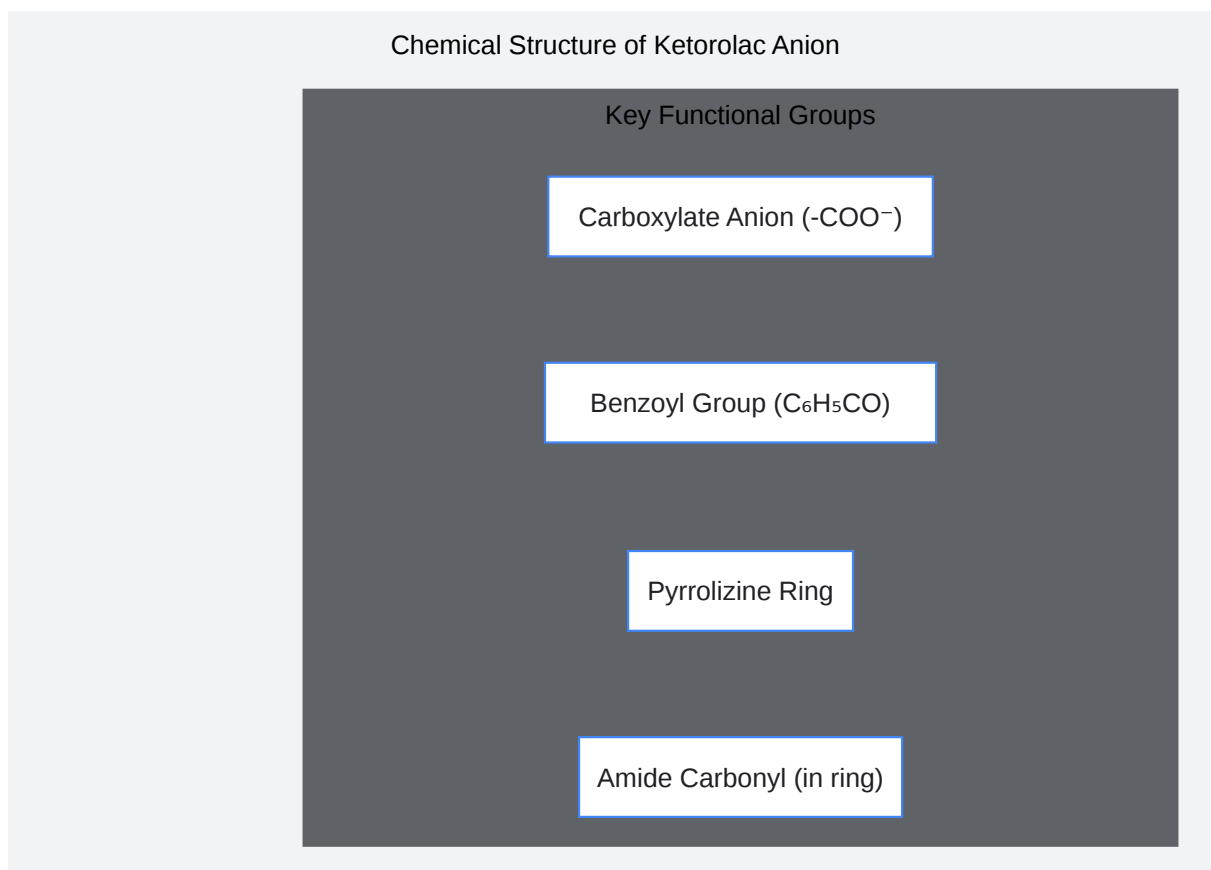
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze the structure of the ketorolac anion. Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic properties.[1][2] Understanding its structure and behavior in various environments is crucial for drug development, quality control, and formulation. This document details the application of key spectroscopic methods, presenting quantitative data, experimental protocols, and visual workflows to facilitate a deeper understanding of the ketorolac anion's molecular characteristics.

Chemical Structure and Spectroscopic Features

Ketorolac is a heterocyclic carboxylic acid derivative.[3] The anionic form, prevalent under physiological conditions, possesses several functional groups that are amenable to spectroscopic investigation, including the carboxylate group, the amide carbonyl, the benzoyl group, and the pyrrolizine ring system. These features give rise to characteristic spectral fingerprints that can be used for identification, quantification, and structural elucidation.

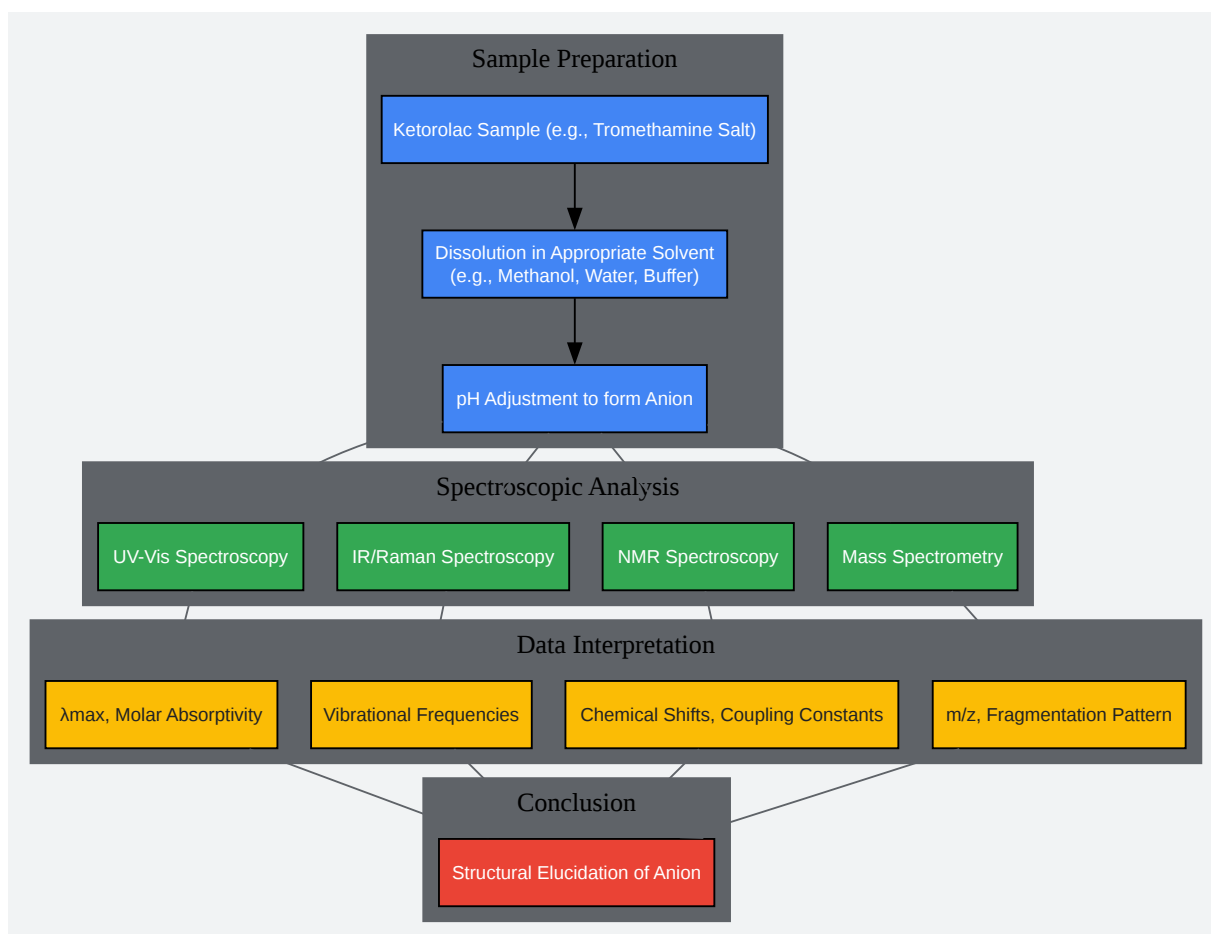


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Caption: Key functional groups of the Ketorolac anion for spectroscopic analysis.

Spectroscopic Analysis Workflow

The structural analysis of the ketorolac anion typically follows a multi-technique approach to gain a comprehensive understanding. The general workflow involves sample preparation, acquisition of spectra using various techniques, and subsequent data analysis and interpretation to elucidate the molecular structure and properties.



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Caption: General workflow for the spectroscopic analysis of the Ketorolac anion.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of ketorolac. The conjugated system within the molecule, encompassing the benzoyl group and the pyrrolizine ring, gives rise to strong UV absorbance.

Quantitative Data

Parameter	Value	Solvent/Buffer	Reference
λ_{\max}	322 nm	Water	[4]
λ_{\max}	323 nm	Phosphate Buffer (pH 5.0 & 8.0), Acetate Buffer (pH 4.7), 0.1N NaOH, Borate Buffer (pH 9.0)	[5]
λ_{\max}	320 nm	Not Specified	[6]
Linearity Range	7 - 13 $\mu\text{g/mL}$	Water	[4]
Linearity Range	5 - 30 $\mu\text{g/mL}$	Various Buffers and 0.1N NaOH	[5]
Linearity Range	10 - 80 $\mu\text{g/mL}$	Methanol (with DDQ)	[7][8]
Linearity Range	5 - 50 $\mu\text{g/mL}$	Chloroform (with Methylene Blue)	[7][8]

Experimental Protocol

Objective: To determine the absorption maximum (λ_{\max}) and quantify Ketorolac using UV-Vis spectrophotometry.

Materials:

- Ketorolac Tromethamine reference standard
- Methanol (HPLC grade)
- Phosphate buffer (pH 7.4)
- Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes

Procedure:

- Standard Stock Solution Preparation: Accurately weigh 10 mg of Ketorolac Tromethamine and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using phosphate buffer (pH 7.4) to achieve concentrations ranging from 5 to 30 µg/mL.
- Spectrophotometric Analysis:
 - Scan the solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λ_{max}).^[5]
 - Use phosphate buffer (pH 7.4) as a blank.
 - Measure the absorbance of each working standard solution at the determined λ_{max} .
- Calibration Curve: Plot a graph of absorbance versus concentration. Determine the linearity and regression equation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are instrumental in identifying the functional groups within the ketorolac anion.

Quantitative Data

Wavenumber (cm ⁻¹)	Assignment	Technique	Reference
3536.40	N-H and NH ₂ stretching	IR	[9]
~3000-3600	O-H stretching	IR	[10]
1708.79	C=O stretch of ester	IR	[9]
1479.18	C=C aromatic stretching	IR	[9]
1469.43, 1430.88	C=C aromatic and aliphatic stretching	IR	[10]
1383.19	C-N vibrations	IR	[10]
1317.75	C-N vibrations	IR	[9]
702.09, 725.54, 771.71, 798.11	C-H bending (aromatic)	IR	[10]

Experimental Protocol (FTIR-ATR)

Objective: To obtain the infrared spectrum of Ketorolac for functional group identification.

Materials:

- Ketorolac Tromethamine powder
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small amount of the Ketorolac Tromethamine powder directly onto the ATR crystal.

- **Spectrum Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** Perform baseline correction and peak picking to identify the characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the ketorolac anion. ^1H NMR is particularly useful for identifying the different proton environments in the molecule.

Quantitative Data

While specific chemical shifts can vary with solvent and pH, NMR has been used to study the interaction of ketorolac with proteins like human serum albumin, noting that the aromatic moieties and the methine proton at the chiral center are significantly involved in these interactions.^[11] Saturation Transfer Difference (STD)-NMR has also been employed to characterize the binding of ketorolac to COX-2.^[12]

Experimental Protocol (^1H NMR)

Objective: To obtain a high-resolution ^1H NMR spectrum of the Ketorolac anion.

Materials:

- Ketorolac Tromethamine
- Deuterated methanol (CD_3OD) or Deuterated dimethyl sulfoxide (DMSO-d_6)
- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes

Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of Ketorolac Tromethamine in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

- Instrument Setup: Tune and shim the NMR probe to ensure a homogeneous magnetic field.
- Spectrum Acquisition: Acquire the ^1H NMR spectrum using standard pulse sequences.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling patterns to assign protons to the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of the ketorolac anion, which is crucial for identification and structural elucidation, especially in complex matrices.

Quantitative Data

Ion (m/z)	Description	Technique	Reference
256	$[\text{M}+\text{H}]^+$ (Parent ion of Ketorolac)	LC-MS/MS	[13]
105	Major product ion	LC-MS/MS	[13]

Experimental Protocol (LC-ESI-MS/MS)

Objective: To identify and characterize Ketorolac and its related substances using liquid chromatography-tandem mass spectrometry.

Materials:

- Ketorolac Tromethamine
- Acetonitrile (HPLC grade)
- Formic acid
- Ultrapure water

- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation: Prepare a dilute solution of Ketorolac (e.g., 1 µg/mL) in a mixture of water and acetonitrile.
- Chromatographic Separation:
 - Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[14]
 - Employ a mobile phase gradient of ammonium formate buffer and acetonitrile.[14]
 - Set a flow rate of approximately 0.5-1.0 mL/min.[14]
- Mass Spectrometric Detection:
 - Operate the ESI source in positive or negative ion mode.
 - Perform a full scan analysis to identify the parent ion of the ketorolac anion.
 - Conduct product ion scans (MS/MS) on the parent ion to obtain the fragmentation pattern. This involves selecting the parent ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and elucidate the structure based on the observed fragments.

This guide provides a foundational understanding of the spectroscopic techniques applied to the analysis of the ketorolac anion. For more specific applications, such as analysis in biological matrices or degradation studies, further optimization of these protocols may be necessary.[14][15]

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